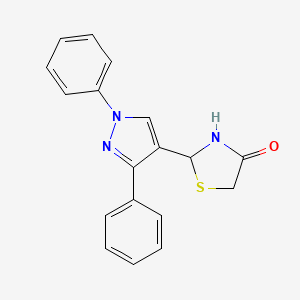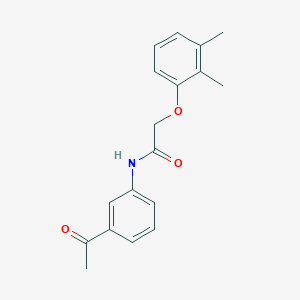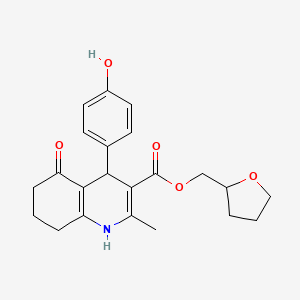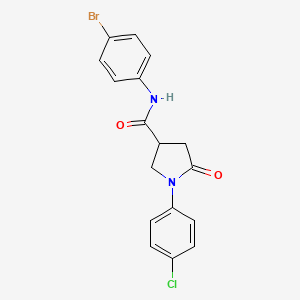![molecular formula C19H31NO B5155718 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol involves its binding to the β2-adrenergic receptor. This binding results in the activation of the receptor, which triggers a cascade of intracellular signaling events that ultimately lead to the physiological effects of the compound. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the β2-adrenergic receptor. This interaction leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of the compound. Some of the physiological effects of this compound include bronchodilation, increased heart rate, and increased blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol for lab experiments is its selectivity for the β2-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of this compound is its relatively low potency compared to other ligands for the β2-adrenergic receptor. This can make it challenging to achieve the desired physiological effects at lower concentrations.
Direcciones Futuras
There are several future directions for research on 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol. One of the most significant areas of research is the further elucidation of its mechanism of action. Understanding the precise mode of action of this compound can lead to the development of more potent and selective ligands for the β2-adrenergic receptor. Additionally, further research is needed to explore the potential applications of this compound in other areas of research, such as drug discovery and the study of other GPCRs.
Métodos De Síntesis
The synthesis of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-phenylethanol with 4-tert-butylcyclohexanone in the presence of sodium borohydride and methylamine. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. This compound has been shown to be a potent and selective ligand for the GPCR known as the β2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, such as heart rate, blood pressure, and bronchodilation.
Propiedades
IUPAC Name |
2-[(4-tert-butylcyclohexyl)-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)16-10-12-17(13-11-16)20(4)14-18(21)15-8-6-5-7-9-15/h5-9,16-18,21H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFREQYOBTURQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)


![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)


![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)